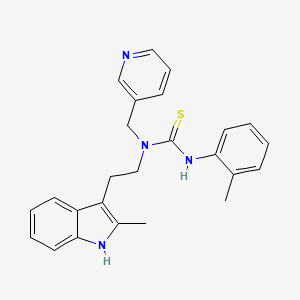

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea

Description

1-(2-(2-Methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea is a thiourea derivative featuring a 2-methylindole core, a pyridin-3-ylmethyl group, and an ortho-tolyl substituent. Its molecular formula is C₂₅H₂₅N₅S, with a molecular weight of approximately 419.15 g/mol (calculated from structural data) .

Properties

IUPAC Name |

1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(pyridin-3-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4S/c1-18-8-3-5-11-23(18)28-25(30)29(17-20-9-7-14-26-16-20)15-13-21-19(2)27-24-12-6-4-10-22(21)24/h3-12,14,16,27H,13,15,17H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEGTGLKTZIFJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea typically involves multiple steps:

Formation of the Indole Derivative: The starting material, 2-methylindole, undergoes alkylation with an appropriate alkyl halide to introduce the ethyl group at the 3-position.

Pyridine Ring Introduction: The pyridine ring is introduced via a nucleophilic substitution reaction, where the indole derivative reacts with a pyridine-containing reagent.

Thiourea Formation: The final step involves the reaction of the intermediate with o-tolyl isothiocyanate to form the thiourea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thiourea bond.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or other reduced derivatives.

Scientific Research Applications

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea involves its interaction with specific molecular targets and pathways. The indole and pyridine moieties are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thiourea group may also play a role in binding to metal ions or other biomolecules, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of 2-methylindole , pyridin-3-ylmethyl , and o-tolyl groups. Below is a comparative analysis with key analogues:

Physicochemical Properties

- Lipophilicity : The o-tolyl group in the target compound contributes to moderate lipophilicity (predicted logP ~5.8) , comparable to the thiophene analogue (logP 5.8) but higher than the fluorophenyl derivative (logP ~4.2).

- Synthetic Accessibility : The target compound and its analogues are synthesized via thiourea-forming condensation reactions (e.g., isothiocyanate + amine), with yields ranging from 63% to 85% .

Molecular Interactions

- Hydrogen Bonding: The thiourea (-NH-CS-NH-) moiety is a critical hydrogen bond donor/acceptor. Pyridine nitrogen in the target compound may enhance binding to metal ions or polar enzyme pockets.

- Aromatic Interactions : The 2-methylindole and o-tolyl groups facilitate π-π stacking with aromatic residues (e.g., Tyr181 in HIV-1 RT) .

Biological Activity

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, antioxidant, and enzyme inhibitory activities, supported by various studies and data.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C17H19N3S

- Molecular Weight : 299.41 g/mol

- CAS Number : Not available in the provided sources

Structural Characteristics

The compound features a thiourea functional group, which is known for its ability to form hydrogen bonds and interact with biological targets. The presence of indole and pyridine moieties contributes to its potential biological activity.

1. Antibacterial Activity

Thiourea derivatives, including the compound , have shown promising antibacterial properties against various pathogens. A study reported that related thiourea compounds exhibited minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against bacteria such as E. faecalis and P. aeruginosa .

| Compound | Target Bacteria | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Thiourea Derivative 1 | E. faecalis | 40 | 29 |

| Thiourea Derivative 2 | P. aeruginosa | 50 | 24 |

2. Anticancer Activity

Research indicates that thiourea derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. The compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting significant anticancer potential.

| Cell Line | IC50 (µM) |

|---|---|

| Pancreatic Cancer | 7 |

| Prostate Cancer | 14 |

| Breast Cancer | 10 |

The anticancer activity is attributed to the modulation of angiogenesis and cancer cell signaling pathways .

3. Antioxidant Activity

Antioxidant assays have shown that certain thiourea derivatives possess strong radical scavenging abilities. For instance, one derivative exhibited an IC50 value of 52 µg/mL in the ABTS assay, indicating robust antioxidant properties .

4. Enzyme Inhibition

Thiourea compounds have also been studied for their enzyme inhibitory activities. Notably, they have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant for neurodegenerative diseases such as Alzheimer's.

| Enzyme | IC50 (nM) |

|---|---|

| AChE | 33.27 |

| BChE | 105.9 |

These findings suggest that the compound could be explored further for therapeutic applications in treating Alzheimer's disease .

Case Study 1: Antibacterial Efficacy

In a comparative study of various thiourea derivatives, the compound demonstrated comparable efficacy to standard antibiotics like ceftriaxone, with significant inhibition zones against tested organisms . This suggests its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Anticancer Mechanism Exploration

A detailed investigation into the anticancer mechanisms revealed that the compound affects cell cycle progression and induces apoptosis in cancer cells through specific signaling pathways . This positions it as a candidate for further development in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.